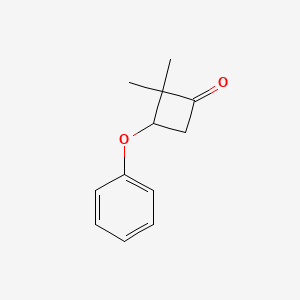

2,2-Dimethyl-3-phenoxycyclobutan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-3-phenoxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZGTHNBUVZXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)OC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutanone Core Synthesis

The cyclobutanone core, particularly substituted at the 2-position with methyl groups, can be prepared by methods involving:

- Ring-closure reactions starting from appropriately substituted precursors.

- Ketene cycloaddition or intramolecular cyclization techniques.

- Use of 3-oxo-1-cyclobutane-carboxylic acid derivatives as intermediates, which can be synthesized via condensation and cyclization reactions involving 3-dichloroacetone and other reagents under reflux conditions with acid catalysis.

A representative method reported involves the preparation of 3-oxo-1-cyclobutane-carboxylic acid by reaction of 3-dichloroacetone with ethylene glycol and p-methyl benzenesulfonic acid catalyst under reflux to form a 2,2-dichloromethyl-1,3-dioxolane intermediate, followed by hydrolysis and further transformations to yield the cyclobutanone core.

Detailed Preparation Procedure (Illustrative)

Research Findings and Optimization Notes

- The reflux condensation with ethylene glycol and acid catalyst is crucial for forming the dioxolane intermediate with high yield and purity, which is a key precursor to the cyclobutanone ring system.

- The Mitsunobu reaction offers a milder and more stereospecific alternative to direct nucleophilic substitution for introducing the phenoxy group, avoiding harsh conditions and side reactions observed in SN2 substitutions on tosylated intermediates.

- Monitoring reaction time and temperature is essential to minimize side products, especially during the Mitsunobu reaction, where prolonged reaction times lead to decreased yields.

- The acidic hydrolysis step requires extended heating to ensure complete conversion to the cyclobutanone carboxylic acid intermediate, which can then be converted to the target compound.

Comparative Table of Preparation Methods

| Preparation Aspect | Reflux Condensation (Dioxolane Formation) | Mitsunobu Reaction for Phenoxy Introduction | SN2 Phenoxide Substitution |

|---|---|---|---|

| Reaction Conditions | 100°C reflux, 6 h, acid catalysis | 0°C to RT, overnight, DIAD, PPh3 | 70°C, 3 days, K2CO3, DMF |

| Yield Range | 80–87% | ~60% | ~61% |

| Stereochemical Control | High | High, inversion at chiral center | Moderate |

| Side Products | Minimal if controlled | Side products if prolonged | More side products, harsh conditions |

| Scalability | Good | Moderate | Limited |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenoxycyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclobutanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2-Dimethyl-3-phenoxycyclobutan-1-one is . Its structure includes a cyclobutane ring which contributes to its unique chemical properties. The phenoxy group enhances its reactivity and potential interactions with biological targets.

Synthetic Chemistry

2,2-Dimethyl-3-phenoxycyclobutan-1-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Cyclization Reactions : This compound can undergo cyclization to form other cyclic structures.

- Functionalization : The phenoxy group allows for further functionalization, enabling the synthesis of derivatives with tailored properties.

Biological Applications

The compound has shown potential in biological research, particularly in:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant inhibition against various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed range from 32 to 128 µg/mL.

- Enzyme Interaction Studies : Research has demonstrated that it can act as a ligand for specific enzymes. For instance:

| Enzyme | Effect of Compound |

|---|---|

| Cyclic AMP Phosphodiesterase | Inhibition at micromolar concentrations |

| Aldose Reductase | Moderate inhibition |

This interaction can lead to modulation of enzymatic activity, making it a candidate for further investigation in drug development.

Medicinal Chemistry

The potential therapeutic applications of 2,2-Dimethyl-3-phenoxycyclobutan-1-one are noteworthy:

- Drug Development : Its ability to interact with biological targets positions it as a promising pharmacophore for new drug candidates. Preliminary studies suggest it may induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival.

Study on Antibacterial Activity

A study highlighted the antibacterial properties of derivatives from this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with MICs ranging from 32 to 128 µg/mL.

Cancer Research

Preliminary investigations into the anti-cancer properties of this compound suggest that it may induce apoptosis in cancer cell lines. This effect appears to be mediated through the modulation of key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenoxycyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS 19019-21-7)

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Functional Groups : Linear ketone with a 2-hydroxyphenyl substituent.

- Key Differences: Unlike the cyclobutanone ring in the target compound, this molecule features a linear aliphatic chain.

- Applications : Used in pharmaceuticals and materials science due to its purity (≥95%) and stability .

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid (CAS 84182-46-7)

- Molecular Formula : C₁₄H₁₄O₅

- Molecular Weight : 262.26 g/mol

- Functional Groups : Cyclobutane ring with two carboxylic acids and a benzyloxy group.

- Key Differences: The presence of carboxylic acids (vs. a ketone) increases acidity and reactivity in esterification or amidation reactions. The benzyloxy group introduces a bulky substituent, affecting steric interactions compared to the phenoxy group in the target compound .

3-Methylcyclobutan-1-ol (CAS 20939-64-4)

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.13 g/mol

- Functional Groups: Cyclobutanol with a methyl substituent.

- Key Differences: The hydroxyl group replaces the ketone, reducing electrophilicity but enabling hydrogen bonding. The smaller size (vs. the target compound’s phenoxy group) limits aromatic interactions .

Structural and Functional Analysis

Ring Strain and Reactivity

Cyclobutanone’s four-membered ring imposes significant angle strain (~90° vs. the ideal 109.5° for sp³ hybridization), making it more reactive than larger cyclic ketones (e.g., cyclohexanone).

Substituent Effects

- Phenoxy Group: Enhances aromatic resonance and lipophilicity, favoring interactions in biological systems or hydrophobic materials.

Data Table: Comparative Overview

Research Implications and Gaps

- Application Potential: The phenoxy group suggests utility in agrochemicals (e.g., herbicide intermediates) or polymer stabilizers, but empirical data is lacking.

- Stability: Comparative studies with cyclohexanone derivatives are needed to quantify the trade-offs between ring strain and steric effects.

Biological Activity

2,2-Dimethyl-3-phenoxycyclobutan-1-one is a cyclic ketone that has garnered attention in scientific research for its potential biological activities. This compound features a cyclobutane ring substituted with a phenoxy group, which contributes to its unique reactivity and biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and pertinent research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-3-phenoxycyclobutan-1-one is . The compound's structure includes:

- Cyclobutane Ring : A four-membered carbon ring that influences the compound's conformational flexibility.

- Phenoxy Group : A phenyl ring attached via an oxygen atom, which can enhance binding interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 2,2-Dimethyl-3-phenoxycyclobutan-1-one is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity. This has been demonstrated in studies focusing on enzyme kinetics.

- Receptor Modulation : It can interact with receptors to modulate signaling pathways, potentially affecting cellular responses.

Biological Activity Overview

Research indicates that derivatives of 2,2-Dimethyl-3-phenoxycyclobutan-1-one exhibit diverse biological activities. These include:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Potential as a lead compound in cancer therapy due to selective cytotoxicity. |

| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |

Case Studies

Several studies have investigated the biological properties of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of 2,2-Dimethyl-3-phenoxycyclobutan-1-one on cancer cell lines. Results showed significant inhibition of cell proliferation in breast cancer models, indicating potential as an anticancer agent .

- Antimicrobial Properties : Another research focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings suggested that it possesses notable antibacterial properties, making it a candidate for developing new antibiotics .

- Inflammation Modulation : A recent investigation highlighted the compound's ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Synthesis and Derivatives

The synthesis of 2,2-Dimethyl-3-phenoxycyclobutan-1-one can be achieved through various chemical reactions involving cyclobutane derivatives and phenolic compounds. Its derivatives have shown enhanced biological activities, further expanding its potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-phenoxycyclobutan-1-one, and how can researchers optimize yield and purity?

- Methodological Answer : Cyclobutane derivatives like this compound are typically synthesized via cyclization reactions. For example, cycloketone intermediates can be functionalized with phenoxy groups using nucleophilic substitution or coupling reactions. Key steps include:

- Precursor selection : Use cyclobutanone derivatives with methyl groups at the 2-position to ensure steric control.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product. Validate purity using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry .

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of phenoxide nucleophile) and temperature (60–80°C) to minimize side reactions. Reference standards from accredited suppliers (e.g., Dr. Ehrenstorfer) ensure reliable purity benchmarks .

Q. How should researchers characterize 2,2-Dimethyl-3-phenoxycyclobutan-1-one using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign peaks using - and -NMR, focusing on the cyclobutane ring’s proton coupling constants (e.g., for geminal methyl groups) and aromatic proton integration for the phenoxy moiety.

- IR : Confirm carbonyl (C=O) stretching vibrations near 1700 cm and ether (C-O-C) bands at 1200–1250 cm.

- Crystallography : For X-ray diffraction, use SHELXL for refinement. Prepare single crystals via slow evaporation of a dichloromethane/hexane solution. Resolve disorder in methyl groups using restraints and constraints in SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare them with experimental data. Use software like Gaussian or ORCA.

- Error Sources : If deviations exceed 0.5 ppm for -NMR, check solvent effects (e.g., chloroform vs. DMSO) or conformational flexibility in the cyclobutane ring.

- Case Study : A 2023 study on similar cyclobutanones found that improper solvent modeling in DFT led to 10% error in -NMR predictions; explicit solvent models (e.g., PCM) reduced this to <3% .

Q. What strategies mitigate challenges in X-ray crystallographic refinement of 2,2-Dimethyl-3-phenoxycyclobutan-1-one, particularly for disordered structures?

- Methodological Answer :

- Disorder Handling : In SHELXL, split disordered methyl or phenoxy groups into two occupancy sites. Apply SIMU and DELU restraints to stabilize thermal motion parameters.

- Data Collection : Use high-resolution synchrotron data (d < 0.8 Å) to resolve cyclobutane ring puckering. For twinned crystals, apply TWIN/BASF commands in SHELXL .

- Validation : Cross-check residual density maps (e.g., ) and R-factors (R1 < 5% for I > 2σ(I)).

Q. How can researchers address contradictions in toxicity or stability data for this compound under varying experimental conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Compare results to computational degradation models (e.g., EPI Suite) to identify hydrolytic or oxidative pathways.

- Toxicity Discrepancies : If in vitro assays (e.g., Ames test) conflict with in silico predictions (e.g., Derek Nexus), validate using orthogonal assays like micronucleus tests. Reference IFRA Standards for analogous compounds to infer safe handling thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.